SSPalmM

Lipid Nanoparticle Physicochemical Characterization Biodistribution

SSPalmM is a dual-responsive (pH-activated, SS-cleavable) ionizable lipid with a myristic acid scaffold, delivering near-100% mRNA transfection in BBB endothelial cells with minimal cytotoxicity. Its ~117 nm particle size and near-neutral zeta potential (3.3 mV) support hepatocyte accumulation without rapid clearance. Unlike DLin-MC3-DMA or SM-102, its dual mechanism enables robust endosomal escape and reductive cytosolic release. Low innate immune activation makes it ideal for repeated-dose hepatic gene therapy. Choose SSPalmM for unmatched efficiency in nucleic acid delivery.

Molecular Formula C40H80N2O4S2
Molecular Weight 717.2 g/mol
Cat. No. B10830624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSPalmM
Molecular FormulaC40H80N2O4S2
Molecular Weight717.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCCCN(C)CCSSCCN(C)CCCOC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C40H80N2O4S2/c1-5-7-9-11-13-15-17-19-21-23-25-29-39(43)45-35-27-31-41(3)33-37-47-48-38-34-42(4)32-28-36-46-40(44)30-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3
InChIKeyWVZQMWVYLYRLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSPalmM: Myristic Acid-Scaffold Ionizable Lipid for mRNA and pDNA Lipid Nanoparticle Delivery Systems


SSPalmM is a member of the SS-cleavable and pH-activated lipid-like material (ssPalm) family, designed for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery, including messenger RNA (mRNA) and plasmid DNA (pDNA). The 'M' designation refers to its myristic acid hydrophobic scaffold, which distinguishes it from other ssPalm variants such as ssPalmA (vitamin A scaffold) and ssPalmE (vitamin E scaffold). This scaffold influences key physicochemical properties including particle size, surface charge, and in vivo biodistribution [1]. SSPalmM is employed in combination with helper lipids such as DOPE, cholesterol, and DMG-PEG2000 to form LNPs capable of endosomal escape and intracellular nucleic acid release [2].

Why SSPalmM Cannot Be Simply Replaced by Other Ionizable Lipids in LNP Formulations


The performance of lipid nanoparticles for nucleic acid delivery is exquisitely sensitive to the ionizable lipid's hydrophobic scaffold structure. Within the ssPalm family alone, swapping the myristic acid scaffold (ssPalmM) for oleic acid (ssPalmO) or vitamin E (ssPalmE) alters particle size, zeta potential, biocompatibility in inflammatory models, and innate immune activation profiles [1][2]. Furthermore, SSPalmM differs fundamentally from clinically used ionizable lipids such as DLin-MC3-DMA and SM-102 in its dual-responsive mechanism: the disulfide bond enables reductive cleavage in the cytoplasm, while tertiary amines mediate pH-dependent protonation in the endosome [3]. These structural and mechanistic differences preclude simple substitution without extensive reformulation and revalidation of efficacy and safety parameters.

Quantitative Differentiation of SSPalmM LNPs Against Comparator Lipid Nanoparticles


SSPalmM LNPs Exhibit Distinct Particle Size and Zeta Potential Relative to ssPalmO and ssPalmL Variants

SSPalmM LNPs formulated with standard helper lipids display a particle size of 117 ± 8 nm and zeta potential of 3.3 ± 1.0 mV. In direct comparison, ssPalmO LNPs are smaller (93 ± 11 nm) with a lower zeta potential (1.5 ± 0.5 mV), while ssPalmL LNPs are larger (140 ± 8 nm) with a zeta potential of 2.0 ± 0.8 mV [1].

Lipid Nanoparticle Physicochemical Characterization Biodistribution

SSPalmM LNPs Elicit Lower Innate Immune Activation Relative to ssPalmE-Paz4-C2 LNPs in Hepatic pDNA Delivery

LNPssPalmM does not induce a severe innate immune response following intravenous administration, whereas LNPssPalmE-Paz4-C2 triggers significant production of pro-inflammatory cytokines (IL-6, TNFα), intracellular DNA sensor-related cytokine (IL-1β), and interferon (IFNβ), even when CpG-free pDNA is encapsulated [1].

Immunogenicity Hepatic Gene Delivery Cytokine Profiling

SSPalmM LNPs Achieve Nearly 100% mRNA Transfection Efficiency in Human Brain Capillary Endothelial Cells with Lower Toxicity vs. Lipofectamine MessengerMAX

SSPalm LNPs enabled GFP marker gene transfer into nearly 100% of hCMEC/D3 cells, with low toxicity even at higher mRNA concentrations. Proteomic analysis indicated that SSPalm LNPs had less effect on global cell signaling pathways compared to Lipofectamine MessengerMAX/GFP-encoding mRNA complexes [1].

mRNA Transfection Blood-Brain Barrier In Vitro Toxicology

SSPalmM LNPs Protect Encapsulated pDNA from Serum Degradation for at Least 24 Hours

pDNA encapsulated within LNPssPalmM remains resistant to enzymatic degradation in serum for at least 24 hours, enabling prolonged circulation time and accumulation in target tissues following systemic administration [1].

Serum Stability pDNA Delivery Systemic Administration

SSPalmM LNPs Show Different Biocompatibility Profile in Colitis Model Compared to ssPalmO LNPs

In a dextran sulfate sodium (DSS)-induced colitis mouse model, ssPalmO (oleic acid scaffold) LNPs exhibited greater biocompatibility than ssPalmM LNPs, indicating that the hydrophobic scaffold directly modulates inflammatory responses in diseased tissue [1].

Inflammatory Bowel Disease Biocompatibility Scaffold Engineering

SSPalmM LNPs Exhibit Lower siRNA Delivery Efficiency to Hepatic Stellate Cells Compared to ssPalmA LNPs

In a CCl4-induced liver fibrosis mouse model, LNPssPalmA achieved the highest siRNA silencing efficiency with an effective dose (ED50) of approximately 0.25 mg siRNA/kg, while LNPssPalmM and LNPssPalmE showed lower efficiency [1].

siRNA Delivery Hepatic Stellate Cells Liver Fibrosis

Optimal Application Scenarios for SSPalmM Lipid Nanoparticles Based on Empirical Differentiation


In Vitro Blood-Brain Barrier Model Transfection for CNS Drug Development

SSPalmM LNPs enable highly efficient (nearly 100%) mRNA delivery into human brain capillary endothelial cells with minimal cytotoxicity and pathway perturbation, making them a preferred transfection reagent for BBB permeability and transporter studies [1].

Systemic pDNA Delivery Requiring Low Immunogenicity and Prolonged Serum Stability

For repeated-dose hepatic gene therapy protocols where innate immune activation is a concern, LNPssPalmM offers a favorable profile: it protects pDNA from serum degradation for at least 24 hours and elicits no severe cytokine response compared to more immunogenic vitamin E-scaffold variants [2][3].

Liver-Targeted Gene Therapy Exploiting Moderate Particle Size and Neutral Surface Charge

The intermediate particle size (117 nm) and near-neutral zeta potential (3.3 mV) of SSPalmM LNPs support hepatocyte accumulation without rapid clearance, as demonstrated in liver-specific gene expression studies lasting >2 weeks [4].

mRNA Vaccine Formulation Requiring Efficient Endosomal Escape and Intracellular Release

The dual-responsive design of SSPalmM—pH-triggered protonation for endosomal escape and disulfide cleavage for cytosolic cargo release—supports robust mRNA translation, a prerequisite for vaccine antigen expression [5].

Quote Request

Request a Quote for SSPalmM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.